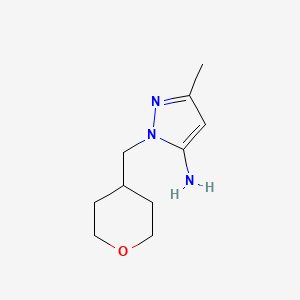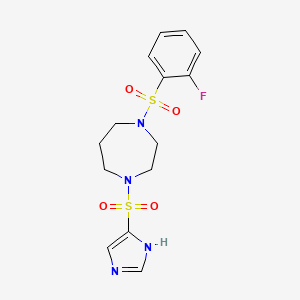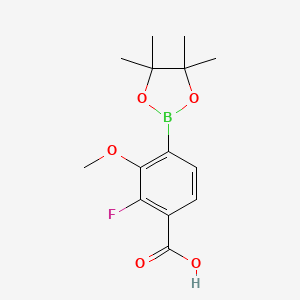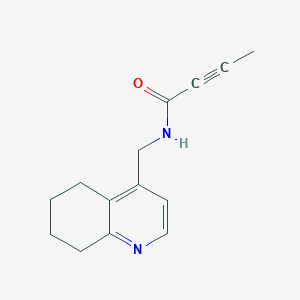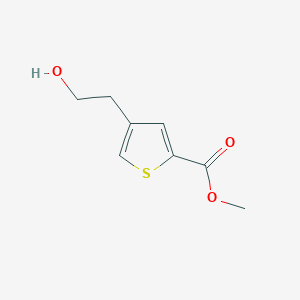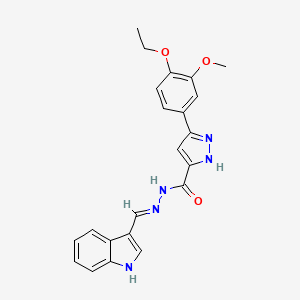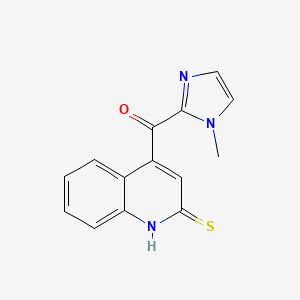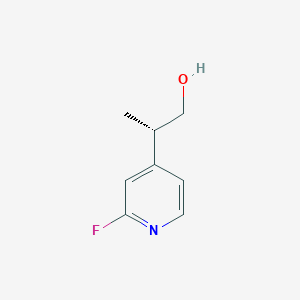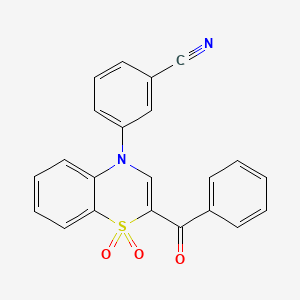
3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile” is a compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .
Synthesis Analysis
The synthesis of 4H-3,1-benzothiazin-4-ones, which is a similar compound, has been reported to start from anthranilic acid derivatives . The ring closure of methyl 2-ureidobenzoates can be controlled by the reaction conditions . Concentrated H2SO4 promotes the formation of benzoxazinones, whereas isomeric quinazolinediones are obtained under basic aqueous conditions .Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring . There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .作用機序
Target of Action
Similar compounds have been studied and found to interact with various biological targets, which suggests that this compound may also interact with similar targets .
Mode of Action
It is known that similar compounds can form bonds with other motifs, such as oxazolidinone . This suggests that the compound may interact with its targets through bond formation, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to undergo oxidative ring contraction, suggesting that this compound may also affect pathways related to oxidation .
Pharmacokinetics
The molecular formula and mass of the compound suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Similar compounds have been found to undergo reactions under certain conditions, suggesting that environmental factors may influence the action of this compound .
実験室実験の利点と制限
3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has several advantages for lab experiments, including its ability to irreversibly inhibit PADs and its potential therapeutic applications in various diseases. However, the compound has limitations, including its relatively low solubility in water and the potential for off-target effects.
将来の方向性
For research on 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee include investigating its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and to investigate potential off-target effects. Finally, the development of more potent and selective PAD inhibitors could lead to the development of more effective therapies for a range of diseases.
合成法
3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with benzoyl chloride and thionyl chloride to produce 2-benzoylbenzonitrile. This intermediate product is then reacted with 2-mercaptobenzothiazole and ammonium carbonate to yield 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile. The final product can be purified through recrystallization and column chromatography.
科学的研究の応用
3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The inhibition of PADs by 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been shown to modulate immune responses and reduce inflammation in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrilee has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. The compound also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c23-14-16-7-6-10-18(13-16)24-15-21(22(25)17-8-2-1-3-9-17)28(26,27)20-12-5-4-11-19(20)24/h1-13,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLENJXWJMRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
